2-[(2-aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE is a complex organic compound with a unique structure that includes an aminophenyl group, a chlorobenzamide core, and a morpholine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attacks .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aminophenyl group.
Substitution: The chlorobenzamide core can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzamides and sulfonyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE: shares structural similarities with other benzamide derivatives and sulfonyl-containing compounds.
Benzimidazole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological activities.
Uniqueness
The uniqueness of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22ClN3O4S2 |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-4-chloro-5-morpholin-4-ylsulfonyl-N-phenylbenzamide |
InChI |
InChI=1S/C23H22ClN3O4S2/c24-18-15-21(32-20-9-5-4-8-19(20)25)17(23(28)26-16-6-2-1-3-7-16)14-22(18)33(29,30)27-10-12-31-13-11-27/h1-9,14-15H,10-13,25H2,(H,26,28) |
InChI Key |
FTPMUQUVPWGMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3)SC4=CC=CC=C4N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.